molecular formula C8H10N2O B14447537 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one CAS No. 76884-47-4

7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one

Cat. No.: B14447537
CAS No.: 76884-47-4
M. Wt: 150.18 g/mol
InChI Key: KRYURACLPUIPBO-UHFFFAOYSA-N
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Description

7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine derivative in good yields.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolopyrimidines.

    Substitution: Substitution reactions can introduce different functional groups into the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include pyrrolopyrimidine oxides, dihydropyrrolopyrimidines, and substituted pyrrolopyrimidines with various functional groups.

Scientific Research Applications

7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of functionalized molecules.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tankyrase-2, an enzyme involved in the regulation of telomeres and the Wnt signaling pathway . By binding to the nicotinamide-binding site of the enzyme, the compound disrupts its activity, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one stands out due to its unique combination of a pyrrole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes such as tankyrase-2 highlights its potential as a therapeutic agent.

Properties

CAS No.

76884-47-4

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H10N2O/c1-6-5-10-4-2-3-7(10)9-8(6)11/h5H,2-4H2,1H3

InChI Key

KRYURACLPUIPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCCC2=NC1=O

Origin of Product

United States

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